Triflusulfuron

Vue d'ensemble

Description

Triflusulfuron is a selective post-emergence herbicide belonging to the sulfonylurea class. It is primarily used to control a wide range of annual and perennial broad-leaved weeds in crops such as sugar beet, fodder beet, and mangolds . The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of triflusulfuron involves several steps. Initially, sodium cyanate, 2-(chlorosulfonyl)-3-methyl toluate, and a mixed solvent (acetonitrile and propionitrile) are added to a reaction unit. The mixture is stirred and a catalyst is added, maintaining the temperature between 5°C and 40°C for 3-7 hours. Subsequently, 2-amino-4-dimethylamino-6-trifluoroethoxyl-1,3,5-triazine is added, and the reaction continues for 1-2 hours .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The use of mixed solvents and catalysts ensures high yield and purity of the final product while minimizing environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Triflusulfuron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, particularly involving its sulfonylurea and triazine moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can participate in substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Applications De Recherche Scientifique

Triflusulfuron has several scientific research applications:

Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops like sugar beet.

Environmental Studies: Research on its environmental fate and ecotoxicity helps in understanding its impact on non-target organisms and ecosystems.

Analytical Chemistry: this compound is used as a reference compound in the development of analytical methods for detecting sulfonylurea herbicides in various matrices.

Mécanisme D'action

Triflusulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to their death .

Comparaison Avec Des Composés Similaires

Triflusulfuron is part of the sulfonylurea herbicide family, which includes compounds like:

- Metsulfuron-methyl

- Chlorsulfuron

- Prosulfuron

- Halosulfuron-methyl

Uniqueness: this compound is unique due to its specific molecular structure, which includes a trifluoroethoxy group and a dimethylamino group. These structural features contribute to its high selectivity and potency as a herbicide .

Activité Biologique

Triflusulfuron-methyl, a member of the sulfonylurea class of herbicides, is primarily utilized for weed control in various agricultural settings, particularly in sugar beet cultivation. This article explores its biological activity, including its mechanisms of action, toxicological effects, environmental impact, and relevant case studies.

This compound-methyl functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and ultimately leads to plant death. The herbicide is particularly effective against broadleaf weeds and certain grass species, making it a valuable tool in integrated weed management strategies.

Mammalian Toxicity

This compound-methyl exhibits low oral toxicity in mammals; however, it has been associated with various adverse effects:

- Acute Toxicity : The LD50 values indicate that it is relatively safe, with values greater than 5000 mg/kg for oral exposure in rats .

- Chronic Effects : Long-term studies have shown decreased body weight and alterations in hematological parameters. In beagle dogs, chronic exposure led to increased liver weights and histopathological changes without evidence of tumors .

- Carcinogenic Potential : this compound-methyl is classified as a possible human carcinogen based on evidence from animal studies showing an increased incidence of interstitial cell tumors in male rats .

Persistence and Degradation

This compound-methyl is moderately soluble in water and has a low volatility. Its persistence varies significantly depending on environmental conditions:

- Soil Persistence : Field studies indicate a degradation half-life (DT50) ranging from 3.7 to 20.6 days under normal conditions .

- Water Persistence : It may persist longer in aquatic environments compared to soil, raising concerns about its impact on non-target aquatic organisms .

Ecotoxicity

The herbicide shows high toxicity to aquatic plants but moderate to low toxicity to other species:

- Aquatic Toxicity : Significant adverse effects have been documented for various aquatic organisms, necessitating careful management to mitigate risks .

- Soil Microbial Activity : The biological activity of this compound can be influenced by soil microbial communities, which may degrade the active ingredient over time .

Farm Scale Evaluations (FSE)

A series of Farm Scale Evaluations conducted in the UK assessed the environmental impact of genetically modified herbicide-tolerant (GMHT) crops compared to conventional crops treated with this compound-methyl. Key findings include:

- Weed Management Efficacy : GMHT crops showed different weed response dynamics compared to conventional crops treated with this compound, highlighting the importance of herbicide choice in integrated pest management strategies .

- Impact on Biodiversity : The evaluations indicated that herbicide applications influenced biodiversity within crop systems, with implications for both weed populations and non-target species .

Risk Assessment Studies

The European Food Safety Authority (EFSA) conducted comprehensive risk assessments on this compound-methyl:

- Assessment Outcomes : The peer-reviewed assessments concluded that while this compound-methyl is effective for controlling specific weeds, its use must be managed carefully due to potential risks to human health and the environment .

- Regulatory Recommendations : Recommendations included monitoring for residues in food products and environmental matrices to ensure compliance with safety standards .

Summary Table of Key Findings

| Aspect | Findings |

|---|---|

| Mechanism of Action | ALS inhibitor leading to disrupted protein synthesis |

| Acute Toxicity | LD50 > 5000 mg/kg (oral) |

| Chronic Effects | Weight loss, altered hematology |

| Carcinogenic Potential | Possible human carcinogen |

| Soil Persistence | DT50: 3.7 - 20.6 days |

| Aquatic Toxicity | High toxicity to aquatic plants |

| Case Study Insights | Variability in weed management efficacy |

Propriétés

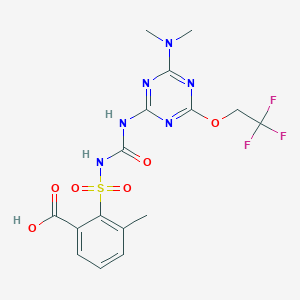

IUPAC Name |

2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQJCBOGPBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159614 | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135990-29-3 | |

| Record name | Triflusulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.